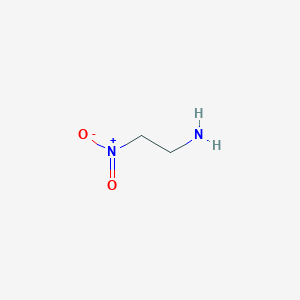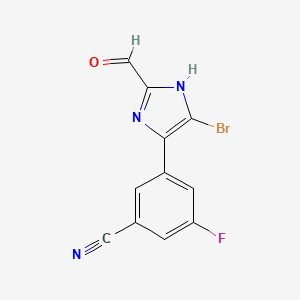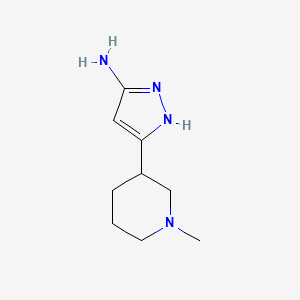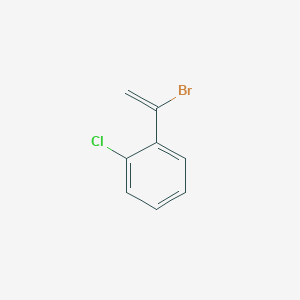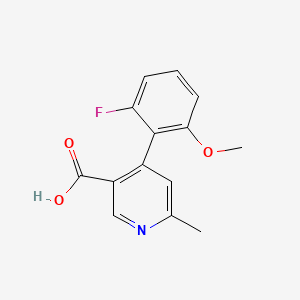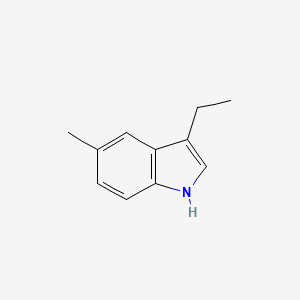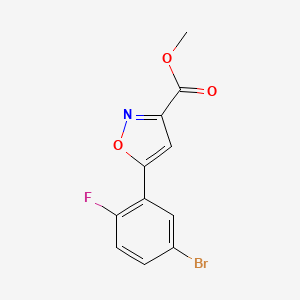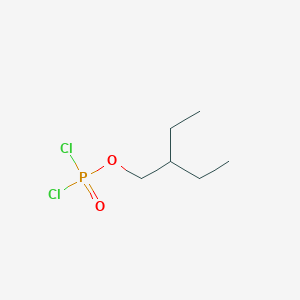
2-Ethylbutyl Phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbutyl Phosphorodichloridate is an organophosphorus compound that is primarily used in organic synthesis. It is a derivative of phosphorodichloridate, where the phosphorus atom is bonded to two chlorine atoms and an ethylbutyl group. This compound is known for its reactivity and is often utilized in the preparation of various organophosphorus compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl Phosphorodichloridate typically involves the reaction of 2-ethylbutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Ethylbutanol+POCl3→2-Ethylbutyl Phosphorodichloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
2-Ethylbutyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphates and phosphoramidates.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and 2-ethylbutanol.
Oxidation and Reduction: It can be oxidized to form phosphates or reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles.
Solvents: Organic solvents like dichloromethane and toluene are often used.
Catalysts: Bases such as pyridine or triethylamine are used to neutralize the by-products.
Major Products Formed
Phosphates: Formed by the reaction with alcohols.
Phosphoramidates: Formed by the reaction with amines.
Phosphoric Acid: Formed by hydrolysis.
科学的研究の応用
2-Ethylbutyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of 2-Ethylbutyl Phosphorodichloridate involves the formation of a reactive intermediate, which can then interact with various nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the substitution of the chlorine atoms with nucleophiles, resulting in the formation of new phosphorus-containing compounds.
類似化合物との比較
Similar Compounds
- 2-Chlorophenyl Phosphorodichloridate
- Pentachlorophenyl Phosphorodichloridate
- 2,4-Dichlorophenyl Phosphorodichloridate
Comparison
Compared to other phosphorodichloridates, 2-Ethylbutyl Phosphorodichloridate is unique due to its ethylbutyl group, which imparts different reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other phosphorodichloridates may not be as effective.
特性
分子式 |
C6H13Cl2O2P |
|---|---|
分子量 |
219.04 g/mol |
IUPAC名 |
3-(dichlorophosphoryloxymethyl)pentane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-3-6(4-2)5-10-11(7,8)9/h6H,3-5H2,1-2H3 |
InChIキー |
LPSAHEFWBYQIFX-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)COP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


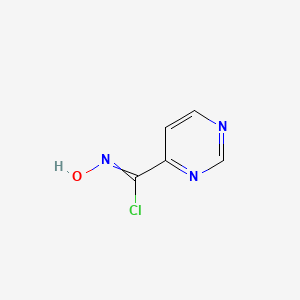

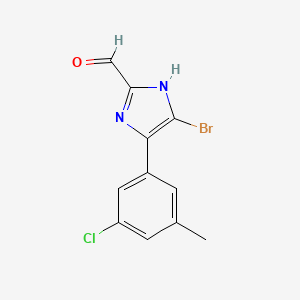
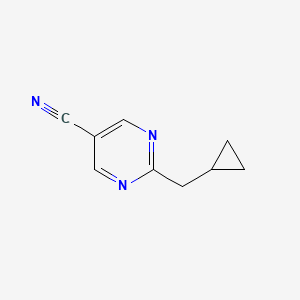
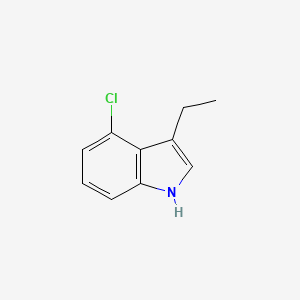
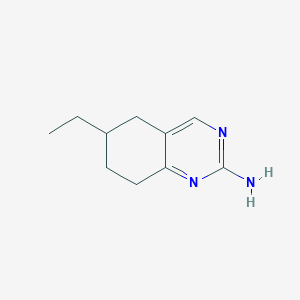
![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
